tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Description
This compound features a tert-butyl carbamate group at position 2 and a fluorine atom at position 8 of the indole ring. Its synthesis and characterization are critical for exploring structure-activity relationships (SAR) within this class of compounds, particularly in drug discovery contexts.
Properties
IUPAC Name |
tert-butyl 8-fluoro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXJRJXMRBLFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, particularly in the context of cancer cells .
Mode of Action
The compound interacts with its target, the c-Met kinase, primarily through hydrophobic interactions . This interaction can inhibit the kinase’s activity, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
By inhibiting c-Met kinase, the compound affects the hepatocyte growth factor (HGF)/c-Met signaling pathway . This pathway is often upregulated in cancer cells, and its inhibition can lead to reduced cell growth and survival .
Pharmacokinetics
The compound’s efficacy against cancer cells suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in a dose-dependent inhibition of the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It also significantly inhibits the cytolytic activity of these cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate: plays a significant role in biochemical reactions, particularly in the inhibition of cancer cell proliferation. It interacts with various enzymes and proteins, including c-Met, a receptor tyrosine kinase that is often overexpressed in cancer cells. The compound binds to the active site of c-Met, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell growth and survival. Additionally, molecular docking studies have shown that this compound has a stable binding orientation within the active site of c-Met, further supporting its potential as an anti-cancer agent.
Cellular Effects
The effects of This compound on various cell types have been extensively studied. It has been shown to inhibit the proliferation of several cancer cell lines, including Hela, A549, HepG2, and MCF-7. The compound exerts its effects by disrupting cell signaling pathways, leading to reduced cell viability and increased apoptosis. Furthermore, it influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis. This dual action on cell signaling and gene expression makes it a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active site of c-Met, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the c-Met signaling pathway, which is crucial for cancer cell proliferation and survival. Additionally, the compound has been shown to induce changes in gene expression, leading to the activation of apoptotic pathways and the suppression of cell cycle progression. These molecular mechanisms collectively contribute to its anti-cancer effects.
Temporal Effects in Laboratory Settings
The stability and long-term effects of This compound have been evaluated in laboratory settings. The compound has demonstrated good stability under various conditions, maintaining its activity over extended periods. In in vitro studies, its effects on cancer cell proliferation and apoptosis were observed to be sustained over time, indicating its potential for long-term therapeutic use
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing potential side effects.
Metabolic Pathways
This compound: is metabolized through several pathways, involving enzymes such as cytochrome P450. The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall therapeutic effects of the compound. Additionally, the compound’s interaction with cofactors and other metabolic enzymes can influence its metabolic flux and the levels of metabolites produced.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently taken up by cancer cells, where it accumulates and exerts its therapeutic effects. Its distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transporters. Understanding these factors is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of This compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes. Additionally, it may be directed to specific subcellular compartments through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and its ability to modulate cellular processes.
Biological Activity
Tert-butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including structure-activity relationships (SAR), efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a complex molecular structure characterized by the presence of a pyridoindole core. Its chemical formula is , and it is categorized as an indole derivative with specific functional groups that contribute to its biological activity.
The biological activity of this compound primarily involves modulation of various biochemical pathways. It has shown promise as a potentiator for cystic fibrosis transmembrane conductance regulator (CFTR) activity. In studies involving F508del-CFTR cells, the compound demonstrated significant efficacy and potency.
Efficacy and Potency Data
The efficacy and potency of the compound have been evaluated in various assays. The following table summarizes key findings from recent studies:
| Compound | Efficacy (E max) | Potency (EC 50) μM |
|---|---|---|
| This compound | 0.96 | 0.23 |
| Analog 1 | 0.95 | 0.27 |
| Analog 2 | 0.84 | 0.82 |
These results indicate that this compound exhibits high efficacy relative to other analogs tested.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyridoindole framework can significantly influence its pharmacological properties:
- Position 8 Modification : Substituting the methoxy group at position 8 with a hydrogen or methyl group retains efficacy while slightly increasing potency.
- Fluorine Substitution : The introduction of fluorine at position 8 enhances the overall activity of the compound.
Study on CFTR Potentiation
In a study published in Nature Communications, researchers evaluated the effect of this compound on F508del-CFTR cells. The findings demonstrated a significant increase in chloride ion transport compared to untreated cells. The compound's ability to restore function in mutant CFTR channels suggests potential therapeutic applications in cystic fibrosis treatment .
Antiviral Activity Exploration
Another study investigated the antiviral properties of related compounds derived from pyridoindole structures. While not directly tested on tert-butyl 8-fluoro derivatives, the research indicated that modifications to similar scaffolds could yield potent antiviral agents against various viral strains . This opens avenues for further exploration into the antiviral potential of tert-butyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development. Its pyrido[4,3-b]indole core is of interest due to its biological activity:
- Potentiators of CFTR Activity : Research indicates that modifications to the pyridoindole structure can lead to compounds that enhance cystic fibrosis transmembrane conductance regulator (CFTR) activity. The efficacy and potency of various derivatives have been documented, suggesting potential therapeutic applications in treating cystic fibrosis .
Antimicrobial Activity
The fluorinated indole derivatives have been explored for their antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains and fungi, indicating that tert-butyl 8-fluoro derivatives may also possess antimicrobial effects .
Antioxidant Properties
Compounds with tert-butyl groups are known for their antioxidant properties. The presence of the tert-butyl moiety can enhance the stability and reactivity of the compound in oxidative environments, making it suitable for applications in food preservation and materials science .
Fluorination Effects on Lipophilicity
The introduction of fluorine in organic compounds often alters their lipophilicity. In the case of tert-butyl 8-fluoro derivatives, this modification can lead to increased hydrophobicity, which is beneficial for drug candidates that require improved membrane permeability .
Case Study 1: CFTR Modulation
In a study focusing on tetrahydro-γ-carbolines derived from pyridoindoles, researchers evaluated the structure-activity relationship (SAR) of various compounds. The findings indicated that specific substitutions at the 8-position significantly impacted CFTR activity, suggesting that similar modifications on tert-butyl 8-fluoro derivatives could yield promising results in enhancing CFTR function .
Case Study 2: Antimicrobial Screening
A series of studies have screened various indole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated moderate to good activity across different concentrations, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| Tetrahydro-γ-carbolines | CFTR Potentiation | |
| Indole Derivatives | Antimicrobial | |
| tert-Butyl Phenolic Antioxidants | Antioxidant |
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorine Position
The electron-withdrawing fluorine atom at the 8-position activates the indole ring for nucleophilic aromatic substitution (NAS). This reaction is particularly useful for introducing functional groups or modifying pharmacological properties:
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Conditions : Typically requires strong bases (e.g., NaH or KOtBu) and nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents like DMF or THF.
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Example : Reaction with primary amines yields 8-amino derivatives, which are intermediates for kinase inhibitors targeting c-Met.
Deprotection of the tert-Butyl Carbamate
The tert-butyl group serves as a protective moiety for the secondary amine, enabling selective deprotection under acidic conditions:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .
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Outcome : Generates the free amine, which can undergo further alkylation, acylation, or coupling reactions (see Table 1) .
Catalytic Hydrogenation of the Pyridoindole Core
The partially saturated pyridoindole system undergoes hydrogenation to modulate ring conformation and bioactivity:
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Conditions : H₂ gas (1–3 atm) with palladium on carbon (Pd/C) or platinum oxide (PtO₂) in ethanol or methanol .
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Application : Produces fully saturated analogs with enhanced metabolic stability .
Coupling Reactions via the Indole Nitrogen
The indole nitrogen participates in Buchwald-Hartwig amination or Ullmann-type couplings:
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Conditions : Palladium catalysts (e.g., Pd(OAc)₂, Xantphos) with aryl halides or pseudohalides.
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Example : Coupling with aryl bromides introduces substituents at the 1-position, expanding SAR studies for 5-HT receptor ligands .
Alkylation and Acylation Reactions
The free amine (post-deprotection) is amenable to standard alkylation/acylation:
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Alkylation : Uses alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ .
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Acylation : Employed with acyl chlorides (e.g., acetyl chloride) or anhydrides in DCM.
Table 1: Key Chemical Reactions and Conditions
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituents, physicochemical properties, synthesis, and biological activities.
Substituent Effects and Physicochemical Properties
Key Observations :
- Fluorine vs. Halogens : The 8-fluoro derivative (target) has a lower molecular weight than chloro/bromo analogs due to fluorine’s smaller atomic radius. Fluorine’s electronegativity may enhance metabolic stability compared to bulkier halogens .
- Methyl vs. Methoxy: The 8-methyl analog (286.38 g/mol) has a lower molecular weight than the 8-methoxy derivative (302.37 g/mol), reflecting the substitution of a methoxy group with a methyl.
- Spectral Data : The tert-butyl carbamate group consistently shows IR peaks near 1,665 cm⁻¹ (C=O stretch) across analogs. Fluorine’s deshielding effect in NMR is absent in the target compound’s data due to lack of reporting .
Preparation Methods
Starting Material Preparation
While direct literature on this exact compound’s synthesis is limited, analogous preparation of related pyridoindole carboxylates such as ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate provides insight into the methodology. The following steps are adapted for tert-butyl 8-fluoro derivative:
Free base formation : The hexahydro-pyridoindole intermediate is first isolated as a free base by treatment with aqueous sodium hydroxide and extraction into organic solvents like methyl tert-butyl ether (MTBE).
Esterification : The free base is suspended in tetrahydrofuran (THF) with a base such as triethylamine under cooling (ice bath). The ester group is introduced by dropwise addition of a suitable chloroformate reagent (e.g., tert-butyl chloroformate for tert-butyl ester formation). The reaction proceeds with stirring at room temperature post-addition to complete conversion.
Fluorination
- The fluorine atom at the 8-position can be introduced via electrophilic fluorination of an appropriate precursor or by employing fluorinated building blocks early in the synthesis. Specific reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used in selective aromatic fluorination, though exact conditions for this compound require optimization to avoid side reactions.
Cyclization and Reduction
- The tetrahydro ring system is typically formed by catalytic hydrogenation or intramolecular cyclization of a suitable precursor. Conditions must be optimized to avoid over-reduction or decomposition. Catalysts such as palladium on carbon (Pd/C) under mild hydrogen pressure are often employed.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Free base formation | 50% aqueous NaOH, extraction into MTBE | Room temp | ~1 hour | High | Efficient isolation of free base intermediate |
| Esterification (tert-butyl) | tert-butyl chloroformate, triethylamine, THF | 0°C (ice bath) → RT | 1 h addition + 1 h stirring | ~98% (analogous) | Dropwise addition critical for selectivity |
| Fluorination | Selectfluor or NFSI (electrophilic fluorination) | 0–25°C | Variable | Moderate | Requires careful control to avoid polyfluorination |
| Cyclization / Hydrogenation | Pd/C catalyst, H2 gas | RT to mild heat | Several hours | High | Controlled to maintain tetrahydro structure |
Note: The yields and conditions are extrapolated from related pyridoindole derivatives due to limited direct reports on this specific compound.
Analytical and Purity Data
- Molecular Formula: C16H21FN2O2
- Molecular Weight: 292.35 g/mol
- Predicted Density: 1.174 ± 0.06 g/cm³
- Predicted Boiling Point: 380.7 ± 42.0 °C
- pKa: Approximately 5.72 ± 0.20
These physicochemical parameters guide purification and characterization steps post-synthesis.
Summary of Key Research Findings
- Multi-step synthesis with emphasis on maintaining stereochemical integrity and regioselective fluorination is critical.
- Esterification using tert-butyl chloroformate in the presence of triethylamine in THF under cooling is a reliable method to install the tert-butyl ester group with yields near 98% in analogous systems.
- Fluorination strategies require selective reagents and mild conditions to prevent over-fluorination or degradation.
- The compound’s biological activity, notably c-Met inhibition, underscores the importance of synthetic accessibility and purity for medicinal chemistry applications.
Q & A
Q. What synthetic routes are recommended for preparing tert-butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate?
The compound can be synthesized via a multi-step approach:
- Boc Protection : Introduce the tert-butyl carbamate group to a pyridoindole precursor under anhydrous conditions using di-tert-butyl dicarbonate and a base like DIPEA in dichloromethane (DCM) .
- Cyclization : Utilize hydrazine derivatives (e.g., substituted phenylhydrazines) and ketone intermediates (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) in acid-catalyzed cyclization to form the tetrahydro-pyridoindole core .
- Fluorination : Introduce the fluorine substituent at position 8 via electrophilic aromatic substitution or halogen exchange, depending on precursor availability. Characterization by UPLC-MS and H-NMR is critical to confirm purity and structure .
Q. What safety protocols are essential when handling this compound?
- Storage : Keep in a tightly sealed container under inert gas (e.g., N) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, heat, or direct sunlight .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .
- Emergency Measures : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention with the SDS .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- H-NMR : Key signals include the tert-butyl group (singlet at ~1.4 ppm) and aromatic protons (e.g., fluorine-substituted indole protons at 7.0–8.5 ppm) .
- UPLC-MS : Confirm molecular weight (e.g., [M+H] ion) and detect impurities .
- X-ray Crystallography : Resolve stereochemistry and solid-state packing, particularly for derivatives with biological activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Temperature Control : Maintain 0–5°C during Boc protection to minimize side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization .
- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC to isolate high-purity product .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- By-Product Analysis : If unexpected peaks appear in NMR (e.g., ’s chloro-byproduct), use 2D NMR (COSY, HSQC) to assign signals and identify impurities .
- Isotopic Labeling : Introduce F or C labels to track fluorine or carbamate groups in complex mixtures.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What role does the tert-butyl carbamate group play in derivatization?
- Deprotection Strategy : Remove the Boc group with TFA in DCM to expose the secondary amine for further functionalization (e.g., amidation or alkylation) .
- Steric Effects : The bulky tert-butyl group can hinder reactivity at adjacent positions, requiring optimized conditions for nucleophilic substitutions .
- Stability : The carbamate enhances solubility in organic solvents, facilitating reactions like Suzuki couplings or Grignard additions .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
